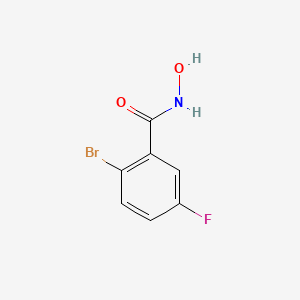![molecular formula C10H11ClF2O4S B13282262 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride](/img/structure/B13282262.png)
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethoxy group, an ethoxy group, and a methanesulfonyl chloride group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride typically involves the introduction of the difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the addition of the methanesulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functional group additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Etherification: Formation of the difluoromethoxy and ethoxy groups.
Sulfonylation: Addition of the methanesulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Where the methanesulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: Modifications of the functional groups on the phenyl ring.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Catalysts: Such as palladium or copper for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which [4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The methanesulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride: Similar structure but with a different substitution pattern on the phenyl ring.
4,4’-Difluorobenzophenone: Contains difluoromethoxy groups but lacks the methanesulfonyl chloride group.
Uniqueness
The uniqueness of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H11ClF2O4S |
|---|---|
Molecular Weight |
300.71 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClF2O4S/c1-2-16-9-5-7(6-18(11,14)15)3-4-8(9)17-10(12)13/h3-5,10H,2,6H2,1H3 |
InChI Key |
PNYVCDURPQFXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13282185.png)
![[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B13282186.png)
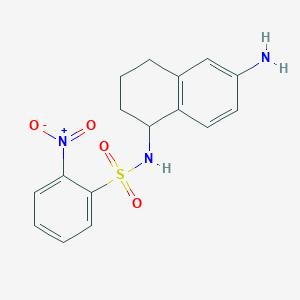
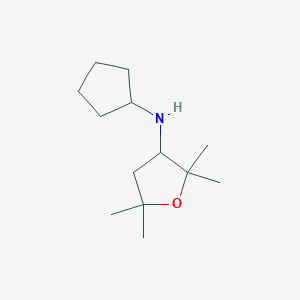
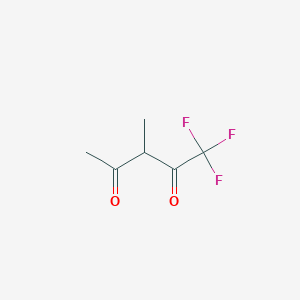
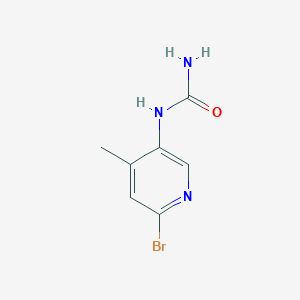
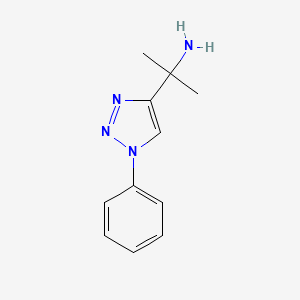
amine](/img/structure/B13282212.png)
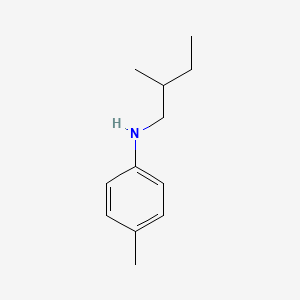

![4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
![2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B13282252.png)

